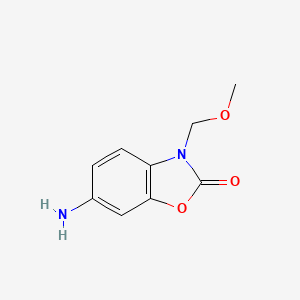
1-(4-Methoxyphenyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C13H18O2. It is a white crystalline solid that is soluble in organic solvents like dichloromethane and methanol but insoluble in water . This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methoxyphenyl)cyclohexan-1-ol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenylacetonitrile with cyclohexanone in the presence of an alkali alkoxide in methanol or ethanol to form 1-(cyano-4-methoxyphenyl)methylcyclohexanol. This intermediate is then hydrogenated using a hydrogenation catalyst and an inorganic acid to yield this compound .
Another method involves the electrochemical deconstructive functionalization of cycloalkanols via alkoxy radicals enabled by proton-coupled electron transfer (PCET). This method is applicable across a diverse array of substituted cycloalkanols and can be performed on a gram scale in continuous single-pass flow .
Industrial Production Methods
Industrial production of this compound often involves the use of dual catalysts like Co-NiO, which enhances the reaction rate and yield. The process typically includes dissolving 1-cyano-(4-methoxyphenyl)methylcyclohexanol in an organic solvent, adding the catalyst, and reacting under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts like palladium on carbon (Pd/C) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or other reduced derivatives.
Substitution: Produces substituted phenylcyclohexanols.
Scientific Research Applications
1-(4-Methoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclohexan-1-ol involves its interaction with molecular targets and pathways. For example, in electrochemical reactions, the compound undergoes oxidation to form alkoxy radicals, which then participate in various bond-forming processes. These radicals can undergo β-scission processes, hydrogen atom transfers, and addition to π-systems, leading to the formation of functionalized products .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclohexan-1-ol is similar to compounds like venlafaxine and desvenlafaxine, which are used as antidepressants. These compounds share a similar phenylcyclohexanol structure but differ in their functional groups and specific applications. For example, venlafaxine is a serotonin and norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder and anxiety disorders .
List of Similar Compounds
Venlafaxine: An antidepressant used to treat major depressive disorder and anxiety disorders.
Desvenlafaxine: An active metabolite of venlafaxine with similar therapeutic uses.
1-(4-Methoxyphenyl)cyclohexan-1-amine: A related compound with potential biological activities.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-15-12-7-5-11(6-8-12)13(14)9-3-2-4-10-13/h5-8,14H,2-4,9-10H2,1H3 |
InChI Key |
FLYAGGNZYBWGJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12098321.png)

![7,8-Dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylic acid benzyl ester](/img/structure/B12098337.png)


![7-Methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazin-2-ol](/img/structure/B12098361.png)



![(3-Methylbutan-2-yl)[(3-methylphenyl)methyl]amine](/img/structure/B12098394.png)



